molecular formula C4H8O6S2 B14531177 But-3-ene-1,2-disulfonic acid CAS No. 62381-69-5

But-3-ene-1,2-disulfonic acid

Cat. No.: B14531177
CAS No.: 62381-69-5
M. Wt: 216.2 g/mol
InChI Key: PXGSCXAFKABBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-ene-1,2-disulfonic acid is an organic compound characterized by the presence of two sulfonic acid groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-ene-1,2-disulfonic acid typically involves the sulfonation of butene derivatives. One common method is the reaction of but-3-ene-1,2-diol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the disulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

But-3-ene-1,2-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonate salts, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

But-3-ene-1,2-disulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of but-3-ene-1,2-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-3-ene-1,2-disulfonic acid is unique due to its specific structure, which allows for selective reactions and interactions with other molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

62381-69-5

Molecular Formula

C4H8O6S2

Molecular Weight

216.2 g/mol

IUPAC Name

but-3-ene-1,2-disulfonic acid

InChI

InChI=1S/C4H8O6S2/c1-2-4(12(8,9)10)3-11(5,6)7/h2,4H,1,3H2,(H,5,6,7)(H,8,9,10)

InChI Key

PXGSCXAFKABBFG-UHFFFAOYSA-N

Canonical SMILES

C=CC(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.